molecular formula C11H22 B3385114 8-Methyl-1-decene CAS No. 61142-79-8

8-Methyl-1-decene

Cat. No.: B3385114
CAS No.: 61142-79-8
M. Wt: 154.29 g/mol
InChI Key: RFSMYVSHKACWAB-UHFFFAOYSA-N
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Description

8-Methyl-1-decene is an organic compound with the molecular formula C11H22 . It is a type of alkene, characterized by the presence of a double bond between carbon atoms. This compound is a colorless liquid at room temperature and is known for its applications in the synthesis of various polymers and other chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Methyl-1-decene can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of alkanes. This process typically involves the use of metal catalysts such as platinum or palladium under high temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-1-decene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Methyl-1-decene has several applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers. It is also used as an intermediate in organic synthesis.

    Biology: It is used in the study of lipid metabolism and as a model compound in the study of biological membranes.

    Medicine: It is used in the development of pharmaceuticals and as a precursor for the synthesis of bioactive compounds.

    Industry: It is used in the production of lubricants, surfactants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 8-Methyl-1-decene involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes involved in lipid metabolism, such as lipases and desaturases.

    Pathways Involved: It can be incorporated into lipid biosynthesis pathways, leading to the formation of various lipid molecules.

Comparison with Similar Compounds

    1-Decene: A straight-chain alkene with similar chemical properties but without the methyl group at the eighth position.

    2-Methyl-1-decene: An isomer with the methyl group at the second position instead of the eighth.

    3-Methyl-1-decene: An isomer with the methyl group at the third position.

Uniqueness of 8-Methyl-1-decene:

Properties

IUPAC Name

8-methyldec-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22/c1-4-6-7-8-9-10-11(3)5-2/h4,11H,1,5-10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSMYVSHKACWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334799
Record name 8-Methyl-1-decene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61142-79-8
Record name 8-Methyl-1-decene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-methyldec-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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